molecular formula C11H14F3N5 B15050697 1,5-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1,5-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B15050697
M. Wt: 273.26 g/mol
InChI Key: FJUPMKQNVBDMND-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves the alkylation of 3(5)-methylpyrazole with methyl iodide and dimethylcarbonate. these methods often employ expensive reagents and result in low yields. A more practical approach involves using dimethylsulfate (DMS) in an alkaline medium as the alkylation agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar alkylation reactions on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1,5-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors and ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethylpyrazole: A simpler analog without the trifluoromethyl group.

    3,5-dimethylpyrazole: Another analog with different methyl group positions.

    1-methyl-5-(trifluoromethyl)-1H-pyrazole: A related compound with a similar trifluoromethyl group but lacking the additional pyrazole ring.

Uniqueness

1,5-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to the presence of both methyl and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1,5-dimethyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C11H14F3N5/c1-7-9(6-17-18(7)2)15-4-8-5-16-19(3)10(8)11(12,13)14/h5-6,15H,4H2,1-3H3

InChI Key

FJUPMKQNVBDMND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=C(N(N=C2)C)C(F)(F)F

Origin of Product

United States

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